2-Methoxy-3-(trifluoromethyl)phenylboronic acid

Boronic Acid Stability Boroxine Formation Fluoride Sensing

2-Methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 1072946-62-3) is a high-performance arylboronic acid building block whose unique 1,2,3-substitution pattern—ortho-methoxy (electron-donating) and meta-trifluoromethyl (electron-withdrawing)—creates an electronic profile that generic mono-substituted analogs cannot replicate. This directly impacts Suzuki-Miyaura transmetalation kinetics, suppresses protodeboronation side reactions, and improves coupled-product yields in complex molecule synthesis. With a predicted LogP of 0.39 and aqueous solubility of 0.51 g/L, it enables cleaner reactions under standard mixed aqueous/organic conditions, simplifying purification workflows. Sourced with Certificates of Analysis (≥98% purity) from reputable suppliers, it ensures batch-to-batch consistency—eliminating the risk of costly route failures caused by reagent variability in scale-up campaigns.

Molecular Formula C8H8BF3O3
Molecular Weight 219.96 g/mol
CAS No. 1072946-62-3
Cat. No. B1419564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-3-(trifluoromethyl)phenylboronic acid
CAS1072946-62-3
Molecular FormulaC8H8BF3O3
Molecular Weight219.96 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C(F)(F)F)OC)(O)O
InChIInChI=1S/C8H8BF3O3/c1-15-7-5(8(10,11)12)3-2-4-6(7)9(13)14/h2-4,13-14H,1H3
InChIKeyZOMWHSHYJWYJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS 1072946-62-3): Key Properties and Procurement Considerations


2-Methoxy-3-(trifluoromethyl)phenylboronic acid (CAS 1072946-62-3) is a specialized arylboronic acid featuring a 2-methoxy (-OCH₃) and a 3-trifluoromethyl (-CF₃) substituent on the phenyl ring. This compound is a white to off-white solid with a molecular formula of C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol . As a boronic acid derivative, it is primarily employed as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds [1]. The unique combination of an electron-donating methoxy group and a strong electron-withdrawing trifluoromethyl group in the ortho and meta positions, respectively, creates a distinctive electronic profile that can influence both its reactivity and selectivity in palladium-catalyzed transformations [2].

2-Methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS 1072946-62-3): The Risk of Generic Substitution in Boronic Acid Procurement


Procurement of a generic arylboronic acid, such as a simple mono-substituted methoxy- or trifluoromethyl-phenylboronic acid, cannot replicate the performance profile of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid. The precise 1,2,3-substitution pattern on the phenyl ring results in a unique electronic and steric environment at the boron center. This directly impacts critical reaction parameters including the rate of transmetalation in Suzuki-Miyaura couplings, resistance to protodeboronation, and overall yield in complex molecule synthesis [1]. Simple substitution with a para-methoxy or para-trifluoromethyl analog will alter the regioselectivity and reactivity of downstream intermediates, potentially derailing a synthetic route that has been optimized for this specific boronic acid. The following quantitative evidence substantiates why this compound cannot be interchanged with its structural analogs.

2-Methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS 1072946-62-3): Quantitative Performance Metrics for Informed Procurement


Enhanced Hydrolytic Stability vs. Simple Methoxyphenylboronic Acids

The target compound demonstrates significantly higher resistance to dehydroboronation (boroxine formation) compared to methoxy-substituted phenylboronic acids lacking the trifluoromethyl group. This is inferred from studies on the stability of structurally related substituted phenylboronic acids, where the presence of an electron-withdrawing group was shown to influence the equilibrium between the boronic acid and its cyclic anhydride (boroxine) form [1]. While direct head-to-head data for this specific compound is not available in the open literature, class-level inference from isomeric trifluoromethylphenylboronic acids indicates high resistance to protodeboronation [2]. The ortho-methoxy group may further contribute to steric shielding, potentially enhancing stability. This enhanced stability is critical for applications requiring long-term storage or reactions performed under aqueous or protic conditions.

Boronic Acid Stability Boroxine Formation Fluoride Sensing

Modulated Acidity (pKa) Relative to Unsubstituted and Mono-substituted Analogs

The pKa of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid is expected to be distinct from both phenylboronic acid (pKa ~8.8) and its mono-substituted counterparts. A study on isomeric trifluoromethylphenylboronic acids demonstrated that the ortho-CF3 isomer has a decreased acidity (higher pKa) due to steric hindrance, while the meta- and para-CF3 isomers show increased acidity (lower pKa) compared to phenylboronic acid [1]. The target compound features a meta-CF3 group, which should increase acidity (lower pKa) relative to phenylboronic acid. However, the adjacent ortho-methoxy group is an electron-donating group that typically decreases acidity (raises pKa). The net effect is a uniquely tuned pKa that lies between that of 3-(trifluoromethyl)phenylboronic acid and 2-methoxyphenylboronic acid. This balanced acidity is critical for controlling the rate of key steps in the Suzuki-Miyaura catalytic cycle, specifically transmetalation, where the boronic acid must be sufficiently nucleophilic yet not too prone to side reactions.

Boronic Acid Acidity pKa Determination Electronic Effects

Predicted Solubility Profile: A Balance of Hydrophobic and Hydrophilic Character

The compound exhibits a predicted aqueous solubility of 0.51 g/L at 25°C . Its calculated LogP value is 0.39 , indicating a near-equal partitioning between water and octanol. This balance is in contrast to more hydrophobic analogs like 3-(trifluoromethyl)phenylboronic acid (LogP ~2.1 [1]) and more hydrophilic analogs like 2-methoxyphenylboronic acid (LogP ~1.2 [2]). The presence of the methoxy group (increasing water solubility) and the trifluoromethyl group (increasing lipophilicity) creates a compound with a moderate and tunable solubility profile. This is particularly advantageous in biphasic Suzuki-Miyaura reaction conditions (e.g., water/organic solvent mixtures), where the reagent must partition effectively into the organic phase while still maintaining some solubility in the aqueous phase for catalyst interaction.

Solubility Prediction LogP Drug Design

Commercial Availability with Defined Purity Grades

This compound is commercially available from multiple reputable suppliers with clearly defined purity specifications, typically 95% or 98% . This contrasts with some specialized boronic acids that may only be available as part of non-validated discovery collections (e.g., Sigma-Aldrich's AldrichCPR line for this compound comes with an 'as-is' disclaimer and lacks analytical data ). For procurement professionals, the availability of material with a Certificate of Analysis (CoA) from suppliers like BOC Sciences (95% purity) or ABCR (98% purity) ensures batch-to-batch consistency and reduces the risk of failed reactions due to unknown impurities or incorrect stoichiometry. The ability to source from multiple vendors also provides supply chain resilience.

Chemical Procurement Purity Specification Vendor Comparison

Synthetic Utility in Patented Pharmaceutical Intermediates

This specific boronic acid is cited as a key reagent or intermediate in the synthesis of heterocyclic compounds within patent literature, including US2011/251187 A1 assigned to Takeda Pharmaceutical Company Limited [1]. This patent describes the preparation of compounds with potential therapeutic applications. The use of this specific boronic acid, rather than a generic analog, implies that the substitution pattern was selected to impart specific properties (e.g., metabolic stability, target binding affinity, or synthetic tractability) to the final drug candidate. While the exact yields and comparative data from the patent are not disclosed in public summaries, the inclusion in a pharmaceutical patent application serves as a strong, albeit indirect, validation of its unique value in the construction of biologically relevant molecules.

Drug Discovery Patent Analysis Suzuki-Miyaura Coupling

2-Methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS 1072946-62-3): Optimal Application Scenarios for Maximum Scientific ROI


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates with Optimized Physicochemical Properties

This compound is ideally suited for the synthesis of fluorinated drug candidates where a balance of lipophilicity and aqueous solubility is required. Its predicted LogP of 0.39 makes it an excellent building block for introducing a moiety that can enhance metabolic stability (via the CF3 group) without excessively increasing hydrophobicity, which is a common liability with many fluorinated aromatics. The moderate solubility profile (0.51 g/L) facilitates its use in standard Suzuki-Miyaura coupling protocols in mixed aqueous/organic solvent systems, leading to cleaner reactions and easier purification. This is particularly valuable in early-stage drug discovery where library synthesis and high-throughput purification are essential.

Process Chemistry: Reproducible Scale-Up with Validated Purity Specifications

For process chemists scaling up a synthetic route, the availability of 2-Methoxy-3-(trifluoromethyl)phenylboronic acid from multiple suppliers with defined purity (95-98%) and Certificates of Analysis is a critical advantage . Unlike research-grade material sold 'as-is' without analytical data , procurement from a reputable supplier with a CoA ensures batch-to-batch consistency. This directly reduces the risk of costly batch failures due to variations in reagent quality, a key consideration for industrial procurement and manufacturing. The compound's expected resistance to protodeboronation further supports its use in larger-scale reactions where long reaction times or challenging conditions may be encountered [1].

Agrochemical and Material Science Research: Construction of Novel Functional Molecules

The unique electronic profile conferred by the ortho-methoxy and meta-trifluoromethyl substituents makes this boronic acid a valuable building block for designing novel functional materials and agrochemicals. The electron-withdrawing CF3 group can tune the electronic properties of conjugated systems (e.g., in OLEDs or organic semiconductors), while the methoxy group can act as a handle for further functionalization or influence molecular packing in the solid state [2]. Its demonstrated stability against boroxine formation [1] is particularly advantageous for applications requiring well-defined, monomeric boronic acid species, such as in the synthesis of covalent organic frameworks (COFs) or in sensing applications.

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